molecular formula C29H35N3O4 B606020 N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol CAS No. 934264-38-7

N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol

Cat. No. B606020
CAS RN: 934264-38-7
M. Wt: 489.616
InChI Key: XWEMGJQQCSSGPN-BDYUSTAISA-N
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Description

Bentysrepinine, also known as Y-101, is a novel anti-HBV agent inhibiting DNA-HBV and cccDNA activities for the treatment of hepatitis B virus (HBV)-infected hepatitis.

Scientific Research Applications

Synthesis Development

Hu et al. (2014) developed a practical and scalable synthesis method for the anti-HBV drug N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol (Y101). This improved route did not require purification by column chromatography for all steps and effectively suppressed the formation of impurities, demonstrating its efficiency in large-scale synthesis (Hu et al., 2014).

Impurity Identification and Minimization

Hu et al. (2013) identified and synthesized potential impurities in Y101, a preclinical anti-HBV drug, applying practical strategies to minimize these impurities to meet International Conference on Harmonization standards. This approach can be applied to quality control in Y101 clinical sample manufacture (Hu et al., 2013).

Process Development and Impurity Management

In another study, Hu et al. (2016) detailed the process development of Y101, focusing on identifying and minimizing nine novel process impurities observed during laboratory optimization and bulk synthesis (Hu et al., 2016).

Quality Control in Intermediate Synthesis

Cao Pei-xu (2014) established a method for determining N-(N-benzoyl-O-benzoyl-L-tyrosyl)-L-phenylalaninol (M057), an intermediate for Y101, and three of its impurities using HPLC/MS. This method is used as a standard for quality control of M057 (Cao Pei-xu, 2014).

Comparative Pharmacokinetics and Toxicokinetics

Fan et al. (2019) investigated the pharmacokinetics and toxicokinetics of Y101 in various species, noting significant differences in metabolic profiles between species and identifying monkeys as a suitable animal model for preclinical safety evaluation of Y101 (Fan et al., 2019).

Diagnostic Applications

Arvanitakis and Greenberger (1976) explored the use of a synthetic peptide, N-benzoyl-L-tyrosyl-p-aminobenzoic acid, for diagnosing pancreatic disease, demonstrating its potential as a valuable diagnostic tool (Arvanitakis & Greenberger, 1976).

properties

CAS RN

934264-38-7

Product Name

N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol

Molecular Formula

C29H35N3O4

Molecular Weight

489.616

IUPAC Name

N-[(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C29H35N3O4/c1-32(2)17-18-36-26-15-13-23(14-16-26)20-27(31-28(34)24-11-7-4-8-12-24)29(35)30-25(21-33)19-22-9-5-3-6-10-22/h3-16,25,27,33H,17-21H2,1-2H3,(H,30,35)(H,31,34)/t25-,27-/m0/s1

InChI Key

XWEMGJQQCSSGPN-BDYUSTAISA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bentysrepinine;  Y101;  Y-101;  Y 101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol
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N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol
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N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol

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